Ethyl 1-methylpyrrolidine-2-carboxylate
Description
Significance of N-Alkylpyrrolidine-2-carboxylate Scaffolds in Synthetic Chemistry
The N-alkylpyrrolidine-2-carboxylate scaffold is a cornerstone in synthetic chemistry, primarily due to its inherent chirality and the conformational constraints imposed by the five-membered ring. This structural rigidity is instrumental in asymmetric synthesis, where the precise control of stereochemistry is paramount. The pyrrolidine (B122466) ring can effectively shield one face of a reactive center, directing incoming reagents to the opposite face and thus leading to high levels of stereoselectivity.
Furthermore, the sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. This is a crucial aspect in drug discovery, as molecules with well-defined three-dimensional shapes often exhibit higher binding affinity and selectivity for biological targets. The N-alkyl group, in this case a methyl group, further influences the steric and electronic properties of the molecule, which can be fine-tuned to optimize its reactivity and suitability for specific synthetic transformations. These scaffolds are frequently employed in the synthesis of alkaloids, specialized amino acids, and other complex natural products.
Overview of Research Trajectories for Ethyl 1-Methylpyrrolidine-2-carboxylate
Research involving this compound, also known as N-methyl-L-proline ethyl ester, has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. A common synthetic route to this compound involves the esterification of N-methyl-L-proline. This can be achieved by reacting N-methyl-L-proline with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. evitachem.com
One significant research trajectory for this compound is its use as a precursor in the synthesis of tropane (B1204802) alkaloids. For instance, the related methyl ester, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, is a key intermediate in the biosynthesis of cocaine and other tropane alkaloids. researchgate.net While the direct use of the ethyl ester in this specific pathway is less documented, its structural similarity makes it a viable starting material for the synthesis of analogs and derivatives for biological evaluation.
Another area of investigation involves the application of this compound in asymmetric synthesis. The chiral pyrrolidine core can be utilized to induce stereoselectivity in a variety of reactions. For example, it can serve as a chiral building block in the synthesis of complex molecules where the pyrrolidine ring itself is a key structural feature of the final target. The ester group provides a convenient handle for further chemical modifications, such as reduction to an alcohol or reaction with organometallic reagents to form ketones.
While extensive research on the specific applications of this compound is not as widespread as for its parent acid or methyl ester, its role as a fundamental chiral building block is well-established within the synthetic chemistry community. Its availability and the straightforward methods for its preparation ensure its continued use in the exploration of new synthetic methodologies and the construction of novel, stereochemically defined molecules.
Structure
3D Structure
Properties
CAS No. |
90243-87-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3 |
InChI Key |
FBTUOHOLPTXSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN1C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 1 Methylpyrrolidine 2 Carboxylate and Analogues
Esterification Approaches to Pyrrolidine-2-carboxylates
The esterification of proline and its derivatives is a fundamental approach to obtaining pyrrolidine-2-carboxylates. These methods can be broadly categorized into direct esterification and acid-catalyzed protocols.
Direct Esterification of N-Methylproline Derivatives
Direct esterification of N-methyl-L-proline is a common method for synthesizing its corresponding esters. One approach involves the use of methanol (B129727) and trimethylchlorosilane (TMSCl) at room temperature, which has been shown to be an efficient system for the esterification of various amino acids. nih.gov This method offers the advantages of mild reaction conditions and good to excellent yields. nih.gov
Another method involves the reaction of N-methyl-L-proline with aqueous formaldehyde (B43269) and a palladium-on-charcoal catalyst in a hydrogen atmosphere. This process, followed by filtration and concentration, yields N-methyl-L-proline, which can then be esterified. chemicalbook.com
A detailed synthetic route starting from L-proline involves its reaction with sulfuric acid in methanol under reflux conditions. chemicalbook.com The resulting intermediate is then treated with potassium carbonate and aqueous formaldehyde, followed by reduction with sodium borohydride (B1222165) to yield methyl 1-methylpyrrolidine-2-carboxylate. chemicalbook.com
Table 1: Reagents and Conditions for Direct Esterification
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Amino Acids | Methanol, Trimethylchlorosilane | Room Temperature | Amino Acid Methyl Ester Hydrochlorides | Good to Excellent | nih.gov |
| L-Proline | Methanol, Sulfuric Acid, Potassium Carbonate, Formaldehyde, Sodium Borohydride | Reflux, 0°C to -5°C | Mthis compound | Not Specified | chemicalbook.com |
| N-Methyl-L-proline | Aqueous Formaldehyde, 10% Palladium-on-charcoal | Hydrogen Atmosphere, Overnight | N-Methyl-L-proline | 98% | chemicalbook.com |
Acid-Catalyzed Esterification Protocols
Acid-catalyzed esterification is a classical and widely used method for the synthesis of amino acid esters. Protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are commonly employed as catalysts. nih.gov For instance, the synthesis of amino acid methyl ester hydrochlorides can be achieved by reacting amino acids with methanol in the presence of trimethylchlorosilane, which generates HCl in situ. nih.gov
A typical procedure for the preparation of (S)-2-Methylproline involves heating with 3 N hydrochloric acid. orgsyn.org Similarly, the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate can be achieved through esterification in ethanol (B145695). google.com
Table 2: Acid Catalysts in Esterification
| Catalyst | Substrate | Product | Reference |
| Trimethylchlorosilane (in situ HCl) | Amino Acids | Amino Acid Methyl Ester Hydrochlorides | nih.gov |
| Hydrochloric Acid (3N) | (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | (S)-2-Methylproline | orgsyn.org |
| Not specified (in ethanol) | 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | google.com |
Alternative Pyrrolidine (B122466) Ring Formation Strategies
Beyond the modification of existing proline scaffolds, several methods focus on constructing the pyrrolidine ring from acyclic or different cyclic precursors.
Pyrrolidine Ring Construction via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrrolidine derivatives in a single step. tandfonline.comtandfonline.com A notable example is the [3+2] cycloaddition of azomethine ylides with alkenes, which is a powerful tool for constructing the pyrrolidine ring. rsc.orgosaka-u.ac.jpacs.org These reactions can generate multiple stereogenic centers in one operation. acs.org
One strategy involves the one-pot, three-component reaction between substituted isatins, α-amino acids, and quinolinyl-based chalcones in methanol. tandfonline.com Another approach utilizes the reaction of aldehydes, amino acid esters, and chalcones in the presence of a base like potassium carbonate, followed by the action of iodine. tandfonline.com
Table 3: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Components | Catalyst/Solvent | Key Transformation | Product Type | Reference |
| Substituted Isatins, α-Amino Acids, Quinolinyl-based Chalcones | Methanol | [3+2] Cycloaddition | Spiro Pyrrolidine Compounds | tandfonline.com |
| Aldehydes, Amino Acid Esters, Chalcones | Potassium Carbonate, Iodine | Michael Addition, Cyclization | Pyrrolidine-2-carboxylates | tandfonline.com |
| Optically Active Phenyldihydrofuran, N-tosyl Imino Ester, Silane Reagents | TiCl4 | Asymmetric Multicomponent Reaction | Substituted Pyrrolidines | acs.org |
Synthesis from Acyclic Precursors
The synthesis of pyrrolidine derivatives from acyclic precursors is a versatile strategy that allows for a wide range of substitutions. nih.govresearchgate.net One common approach is the stereoselective cyclization of acyclic starting compounds to yield optically pure pyrrolidine derivatives. nih.govresearchgate.net
A palladium-catalyzed three-component reaction involving hydroamidation, Heck, and Tsuji-Trost reactions has been developed to synthesize fluorinated 3-pyrroline (B95000) aminals from acyclic starting materials. acs.orgacs.org This method demonstrates good functional group tolerance. acs.org Another strategy involves the intramolecular SN2' reaction of acyclic α-amino ester derivatives, which can produce pyrrolidines with vicinal stereocenters in high yields and enantiomeric excess. researchgate.net
Enantioselective Synthesis and Stereochemical Control
The control of stereochemistry is crucial in the synthesis of pyrrolidine derivatives, as their biological activity often depends on their specific stereoisomeric form. The pyrrolidine ring can adopt an envelope conformation, and substituents can influence this conformation. beilstein-journals.org
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for the enantioselective synthesis of pyrrolidines, allowing access to various stereochemical patterns. rsc.org The use of chiral N-tert-butanesulfinylimines in 1,3-dipolar cycloadditions with azomethine ylides, catalyzed by Ag2CO3, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the reaction. acs.org
Furthermore, the introduction of fluorine atoms into the pyrrolidine ring can significantly influence its conformational preferences due to stereoelectronic effects. beilstein-journals.org This highlights the importance of substituent effects on the stereochemical stability of the pyrrolidine ring. beilstein-journals.org
Chiral Catalyst-Mediated Approaches
The development of chiral catalysts has revolutionized the synthesis of enantiomerically enriched pyrrolidines. These catalysts create a chiral environment that influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Organocatalysis has emerged as a powerful tool for these transformations. For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully employed in the asymmetric cascade reaction between N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position. rsc.org These reactions proceed with high enantio- and diastereoselectivities. Proline and its derivatives are themselves important organocatalysts, and their synthesis often involves chiral catalyst-mediated steps. niscair.res.in
Metal-based catalysts are also prominent. Transition metals like copper(I) and silver(I) have been shown to effectively catalyze 1,3-dipolar addition reactions of imines with various dipolarophiles to yield substituted prolines. niscair.res.in Rhodium(II) catalysts have been utilized in consecutive C-H insertion reactions to create C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov Another approach involves the use of chiral tert-butyl-bisoxazoline/Cu(OTf)2 as a catalyst in the direct Mannich reaction of β-keto tert-butyl esters with N-tosyl-α-imino esters, affording the products in high yields and with excellent stereoselectivity. acs.org
Biocatalytic methods are also gaining traction. Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org
| Catalyst Type | Reactants | Product Type | Key Features |
| Cinchonidine derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidines | High enantio- and diastereoselectivity. rsc.org |
| Copper(I) and Silver(I) salts | Imines, Dipolarophiles | Substituted prolines | Effective in 1,3-dipolar cycloadditions. niscair.res.in |
| Rhodium(II) catalysts | Donor-acceptor diazo precursors | C2-symmetrical pyrrolidines | High enantio- and diastereocontrol via C-H insertion. nih.gov |
| Chiral bisoxazoline/Cu(OTf)2 | β-keto tert-butyl esters, N-tosyl-α-imino ester | β-keto α-amino acid derivatives | High yields, diastereo-, and enantioselectivities. acs.org |
| Transaminases | ω-chloroketones | 2-substituted pyrrolidines | Biocatalytic, high enantiomeric excess. acs.org |
Asymmetric Induction in Pyrrolidine-2-carboxylate Synthesis
Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another in a chemical reaction, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. This principle is fundamental to the synthesis of optically active pyrrolidine-2-carboxylates.
A common strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. For the synthesis of proline derivatives, starting materials with a chiral auxiliary are frequently employed to achieve high enantiomeric purity. uow.edu.au For example, the alkylation of N-protected proline esters, such as (4S)- and (4R)-fluoro-N-Boc-l-proline methyl esters, can proceed with high diastereoselectivity. nih.gov
The inherent chirality of starting materials can also be exploited. L-proline itself is a common chiral starting material. The synthesis of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate can be achieved through the esterification of (S)-1-methylpyrrolidine-2-carboxylic acid, which is derived from (S)-proline. evitachem.com
Furthermore, asymmetric reactions like the Michael addition can be used to induce chirality. The asymmetric Michael addition of lithium enolates derived from N-alkylidene imino esters to a chiral oxazolidinone as a Michael acceptor has been shown to produce polyfunctionalized proline derivatives with high levels of diastereoselectivity. uow.edu.au
| Method | Chiral Source | Reactants | Key Outcome |
| Chiral Auxiliary | (4S)- and (4R)-fluoro-N-Boc-l-proline methyl esters | Alkylating agents | High diastereoselectivity in alkylation. nih.gov |
| Chiral Starting Material | (S)-1-methylpyrrolidine-2-carboxylic acid | Ethanol, Acid catalyst | Synthesis of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate. evitachem.com |
| Asymmetric Michael Addition | Chiral oxazolidinone | Lithium enolates of N-alkylidene imino esters | High diastereoselectivity in the formation of proline derivatives. uow.edu.au |
Diastereoselective Synthesis of Pyrrolidine-2-carboxylate Derivatives
Diastereoselective synthesis aims to produce a specific diastereomer from a substrate that can form two or more. This is crucial when creating molecules with multiple stereocenters, a common feature in complex pyrrolidine structures.
A powerful method for the diastereoselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. These reactions can be highly regio- and diastereoselective. uow.edu.au For instance, the reaction of azomethine ylides with chiral vinyl sulfoxides or N-acryloyl-(S)-proline esters as chiral dipolarophiles proceeds with high endo-diastereoselectivity. nih.gov The use of metalated azomethine ylides derived from α-amino acids can also lead to highly diastereoselective cycloadditions. nih.gov
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex pyrrolidines. An organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position, demonstrating excellent diastereoselectivity. rsc.org Another example is the aza-Michael addition of primary amines to a 3,4-difunctionalized-1,3-diene followed by an intramolecular cyclization, which yields N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylates with high diastereoselectivity. researchgate.net
The stereochemical outcome of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. For example, in the synthesis of 2,5-disubstituted pyrrolidines, reacting a glycerol-derived bistriflate with an aminosulfone allows for stereocontrolled synthesis through sequential SN2 displacements, including a stereospecific cyclization. nih.gov
| Reaction Type | Key Reactants | Product Features | Stereochemical Control |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Chiral dipolarophiles | Polyfunctionalized proline derivatives | High regio- and diastereoselectivity. uow.edu.aunih.gov |
| Asymmetric Cascade Reaction | N-Tosyl aminomethyl enone, α,β-unsaturated ketone | Pyrrolidines with quaternary stereocenters | High diastereoselectivity. rsc.org |
| Aza-Michael/Intramolecular Cyclization | Primary amines, Difunctionalized diene | N-substituted 4-phosphoryl-pyrrolidine-3-carboxylates | High diastereoselectivity. researchgate.net |
| Sequential SN2 Displacement | Glycerol-derived bistriflate, Aminosulfone | 2,5-disubstituted pyrrolidines | Stereospecific cyclization. nih.gov |
Elucidation of Chemical Transformations and Reaction Mechanisms of Ethyl 1 Methylpyrrolidine 2 Carboxylate
Reactivity of the Ester Functional Group
The ester group is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.
Ester Hydrolysis Mechanisms
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: When heated with a dilute acid like hydrochloric acid, Ethyl 1-methylpyrrolidine-2-carboxylate reacts with water to yield 1-methylpyrrolidine-2-carboxylic acid and ethanol (B145695). The reaction is reversible. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.ukchemguide.co.uk
The mechanism involves several steps:
Protonation: The catalytic hydronium ion (H₃O⁺) protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol molecule. chemguide.co.uk
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution, also results in hydrolysis. This reaction is essentially irreversible because the carboxylate ion formed is deprotonated under basic conditions and is thus unreactive towards the alcohol. chemguide.co.uk
The mechanism proceeds as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral alkoxide intermediate.
Elimination: The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.
Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding the final products: a carboxylate salt and ethanol.
Transesterification Processes
Transesterification is a process that converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to replace the ethyl group.
Acid-Catalyzed Transesterification: Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis. The incoming alcohol molecule acts as the nucleophile instead of water. masterorganicchemistry.com To ensure a high yield of the new ester, the reactant alcohol is often used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: Under basic conditions, an alkoxide corresponding to the desired alcohol is used as the nucleophile. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the new ester. masterorganicchemistry.com
Transesterification can also occur in biological systems. Studies on other ethyl ester compounds have shown that they can undergo transesterification catalyzed by enzymes like carboxylesterases in the presence of other alcohols. nih.gov For instance, research on a different ethyl ester-containing compound demonstrated that in the presence of ethanol, the compound underwent in-vivo transesterification. nih.gov
| Process | Catalyst | Reactant | Product |
| Acid-Catalyzed | H₂SO₄, HCl | Methanol (B129727) | Mthis compound |
| Base-Catalyzed | NaOCH₃ | Methanol | Mthis compound |
Amidation Reactions of the Ester Moiety
Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form a carboxamide. This reaction typically requires heating and proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of the amine acts as the nucleophile, attacking the ester's carbonyl carbon. This is followed by the elimination of the ethoxy group to form the amide. The synthesis of various pyrrolidine (B122466) carboxamides, such as N-ethyl-n-methylpyrrolidine-2-carboxamide and Ethyl 5-(benzylcarbamoyl)-1-methylpyrrolidine-2-carboxylate, demonstrates this transformation on related structures. orgsyn.orgbldpharm.combldpharm.com
| Amine Reactant | Resulting Amide Product |
| Benzylamine | 1-Methyl-N-benzylpyrrolidine-2-carboxamide |
| Ethyl(methyl)amine | N-ethyl-N,1-dimethylpyrrolidine-2-carboxamide |
| Ammonia | 1-Methylpyrrolidine-2-carboxamide |
Transformations Involving the Pyrrolidine Ring Nitrogen
The nitrogen atom in the pyrrolidine ring is a secondary amine and acts as a nucleophile, making it susceptible to reactions with various electrophiles. chemicalbook.com
N-Alkylation and N-Acylation Reactions
As a cyclic secondary amine, the nitrogen in a pyrrolidine ring is basic and nucleophilic. chemicalbook.comwikipedia.org In this compound, the nitrogen is already methylated, making it a tertiary amine. Further reaction with an alkylating agent, such as an alkyl halide, would lead to the formation of a quaternary ammonium (B1175870) salt through N-alkylation.
N-Alkylation: this compound + CH₃I → Ethyl 1,1-dimethylpyrrolidinium-2-carboxylate (B1618792) Iodide
Similarly, N-acylation can occur when a pyrrolidine derivative reacts with an acyl halide or anhydride. However, for a tertiary amine like the one in the title compound, this reaction is less common but can lead to the formation of an acylammonium salt, which can be a reactive intermediate.
Ring-Opening Reactions of Pyrrolidine Precursors and Analogs
The pyrrolidine ring itself is generally stable. However, synthetic strategies for creating functionalized pyrrolidines often involve ring-opening reactions of precursor molecules or ring-contraction of larger heterocyclic systems. nih.gov
One notable method involves the stereoselective synthesis of pyrrolidine derivatives from oxazine (B8389632) precursors. This process includes the ozonolysis of an oxazine, which opens the ring, followed by an intramolecular cyclization of the resulting aminoaldehyde to furnish the pyrrolidine skeleton. nih.gov
Another advanced approach is the synthesis of pyrrolidine rings via the ring contraction of pyridines. In one example, pyridine (B92270) reacts with a silylborane under photochemical conditions to produce an N-boryl-2-silyl-1,2-dihydropyridine intermediate. This intermediate then undergoes a photo-induced silyl (B83357) migration to form an azomethine ylide, which subsequently undergoes a thermally allowed ring-closing reaction to create the pyrrolidine skeleton. osaka-u.ac.jp This method provides a rapid way to access complex pyrrolidine structures from readily available starting materials. osaka-u.ac.jp
| Precursor/Analog | Reaction Type | Resulting Structure |
| Oxazine Derivative | Ozonolysis / Ring-Opening / Intramolecular Cyclization | Pyrrolidine Derivative nih.gov |
| Pyridine | Photochemical Ring Contraction | Functionalized Pyrrolidine osaka-u.ac.jp |
Stereoselective Reactions of this compound
The chiral center at the C2 position of this compound makes it a valuable building block in asymmetric synthesis. The stereochemistry of this compound can be leveraged to control the formation of new stereocenters in its derivatives and to act as a source of chirality in asymmetric catalysis.
Control of Stereochemistry in Derivative Formation
The existing stereocenter in this compound can direct the stereochemical outcome of reactions at other positions on the pyrrolidine ring or on substituents attached to it. This is a fundamental concept in diastereoselective synthesis, where a chiral molecule is used to produce other chiral molecules with a specific stereochemistry.
One of the key strategies for achieving this is through the formation of an enolate from the ester functionality. While literature specifically detailing the alkylation of the enolate of this compound is not abundant, the principles can be understood from studies on closely related proline esters, such as those with N-Boc or N-benzoyl protecting groups. nih.gov In these cases, deprotonation of the α-carbon to the ester group creates a chiral enolate. The subsequent approach of an electrophile (e.g., an alkyl halide) is sterically hindered on one face of the enolate by the pyrrolidine ring and its substituents, leading to a preferred direction of attack and the formation of one diastereomer in excess. The degree of diastereoselectivity is influenced by several factors, including the nature of the N-substituent, the solvent, and the counter-ion of the enolate. nih.gov
The following table summarizes the diastereoselective reduction of a model compound, (±)-N-Boc-3-ketoproline ethyl ester, which demonstrates the principles of stereocontrol applicable to pyrrolidine derivatives.
| Reducing System | Major Product | Minor Product | Key Observation |
|---|---|---|---|
| NaBH4 | Mixture of cis- and trans-alcohols | Mixture of cis- and trans-alcohols | Low stereoselectivity without a directing group. researchgate.net |
| NaBH4 / CaCl2 | cis-3(R/S)-alcohol | - | Chelation control favors the formation of the cis isomer. researchgate.net |
| Various Vegetables (e.g., Daucus carota) | cis-alcohol | trans-alcohol | Biocatalysis can provide high stereoselectivity. researchgate.net |
Asymmetric Inductions in Reactions Catalyzed by or Derived from Pyrrolidine-2-carboxylates
Derivatives of proline and its esters, including this compound, are fundamental in the field of organocatalysis and as chiral ligands in metal-catalyzed reactions. The pyrrolidine scaffold is considered a "privileged" structure in asymmetric catalysis due to its conformational rigidity and the defined spatial orientation of its substituents.
While direct use of this compound as a catalyst is less common, it serves as a precursor for more complex chiral ligands and organocatalysts. For example, the ester can be converted to the corresponding amide or linked to other molecular frameworks to create bidentate or multidentate ligands for metal catalysts. These ligands can then coordinate to a metal center, creating a chiral environment that induces enantioselectivity in a wide range of transformations, such as hydrogenations, C-C bond-forming reactions, and C-H functionalizations. acs.org
A significant area where pyrrolidine derivatives shine is in organocatalysis. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, and these have been successfully applied in enantioselective Michael additions. rsc.org For example, a catalyst derived from a 2,5-disubstituted pyrrolidine can catalyze the addition of nitromethane (B149229) to α,β-unsaturated aldehydes with excellent yields and enantioselectivities (up to >99% ee). rsc.org The mechanism of such reactions often involves the formation of a chiral enamine or iminium ion intermediate between the secondary amine of the pyrrolidine catalyst and the substrate, which then directs the stereochemical outcome of the reaction.
The table below provides examples of asymmetric reactions catalyzed by systems derived from the pyrrolidine-2-carboxylate scaffold.
| Catalyst Type | Reaction | Typical Substrates | Stereoselectivity Outcome |
|---|---|---|---|
| Chiral cis-2,5-disubstituted pyrrolidine | Michael Addition | α,β-Unsaturated aldehydes and nitromethane | High enantioselectivity (up to >99% ee). rsc.org |
| C2-symmetrical pyrrolidine-derived fumaramides | Radical Reactions | Alkyl halides and electron-deficient alkenes | High diastereoselectivity in radical additions. capes.gov.br |
| Pyrrolidine-derived phosphoramidite (B1245037) ligands | [3+2] Cycloadditions | Trimethylenemethane and electron-deficient alkenes | High enantio- and diastereocontrol. acs.org |
Strategic Applications of Ethyl 1 Methylpyrrolidine 2 Carboxylate As a Chiral Building Block
Role in Asymmetric Organic Synthesis
The presence of a chiral center makes Ethyl 1-methylpyrrolidine-2-carboxylate a cornerstone in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. This control over stereochemistry is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities.
A primary application of this chiral building block is in the synthesis of enantiomerically pure compounds. najah.edu By using a specific enantiomer of the starting material, such as (S)-Ethyl 1-methylpyrrolidine-2-carboxylate, chemists can ensure that the final product retains the desired stereochemistry. This strategy is a key component of the "chiral switch" approach in drug development, where a successful racemic drug is re-developed as a single, more effective enantiomer. najah.eduresearchgate.net
For instance, the synthesis of the individual S- and R-enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride was achieved using the corresponding enantiomerically pure (S)- and (R)-2-(aminomethyl)-1-ethylpyrrolidines, which are closely related derivatives. najah.edu This method highlights how a chiral pyrrolidine (B122466) core dictates the stereochemistry of a much more complex final molecule. najah.edu The synthesis of various enantioenriched 2,2-disubstituted pyrrolidines has also been described, starting from chiral precursors to create products with a defined stereogenic quaternary center. nih.gov
The pyrrolidine scaffold provided by this compound is a foundational element for building complex molecules with significant biological activity. najah.edu Its structure is incorporated into larger frameworks to develop new pharmaceutical agents. nih.gov A notable example is its use in synthesizing antagonists for opioid receptors. najah.edu Researchers have successfully created complex quinoline-based structures by reacting chiral aminomethyl-pyrrolidine derivatives with a suitable ester, demonstrating the integration of the pyrrolidine ring into a larger, bioactive scaffold. najah.edu
Another advanced application is the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which can be further transformed into indolizidine compounds. nih.gov This sequence provides access to novel molecular architectures that are of high interest in the development of new pharmaceuticals. nih.gov
Table 1: Examples of Bioactive Scaffolds from Pyrrolidine Precursors This table is interactive and allows for sorting.
| Precursor Type | Resulting Bioactive Scaffold/Intermediate | Therapeutic Area/Application | Reference |
|---|---|---|---|
| Chiral 2-(aminomethyl)-1-ethylpyrrolidines | 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides | Opioid Receptor Antagonists | najah.edu |
| Chiral Benzyloxy Imide (forms pyrrolidine) | Enantioenriched 2,2-disubstituted Pyrrolidines | Intermediates for Pharmaceutical Agents | nih.gov |
Precursor in the Synthesis of N-Heterocyclic Compounds
The chemical reactivity of this compound allows it to be a versatile precursor for a wide range of nitrogen-containing heterocyclic compounds. The ester group and the pyrrolidine ring can undergo various transformations to generate more complex structures.
The basic pyrrolidine structure can be extensively modified to create a library of substituted derivatives. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines is achieved through sequential asymmetric allylic alkylation and a stereoretentive ring contraction. nih.gov This method allows for the introduction of various substituents onto the pyrrolidine ring with high stereochemical control. nih.gov
Furthermore, the core structure is found in complex drugs like Clemastine, which is chemically named (2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine. nih.gov Other synthetic routes lead to compounds like diethyl (pyrrolidine-2-yl)phosphonates, which are created through the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. mdpi.com The derivatization of the related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) into various benzenesulfonamides and benzamides further illustrates the versatility of the pyrrolidine core in generating diverse chemical entities. researchgate.net
Table 2: Synthesis of Substituted Pyrrolidine Derivatives This table is interactive and allows for sorting.
| Starting Material Class | Synthetic Method | Resulting Derivative Class | Reference |
|---|---|---|---|
| N-substituted maleimides | [3+2] Cyclocondensation | Diethyl (pyrrolidine-2-yl)phosphonates | mdpi.com |
| Benzyloxy imide | Asymmetric Allylic Alkylation & Ring Contraction | 2,2-disubstituted Pyrrolidines | nih.gov |
| (S)-Prolinol | Multi-step synthesis | 2-(R)-methyl-pyrrolidine | google.com |
The pyrrolidine ring is a key structural motif that can be integrated into more complex fused heterocyclic systems, including indoles, which are prevalent in nature and medicine. nih.govmdpi.com While a direct one-step synthesis of an indole (B1671886) from this compound is not typical, the pyrrolidine unit can be a crucial part of a multi-step synthesis to build such fused rings. For example, a powerful strategy for creating complex fused-ring systems is the 1,3-dipolar cycloaddition reaction. This method has been used to develop functionalized heptacyclic pyrrolo[2,1-a]isoquinolines from isoquinolinium N-ylides, demonstrating how a pyrrolidine ring can be formed as part of a larger, polycyclic framework. thieme.de
Indole derivatives themselves are often synthesized via methods like the Fischer indole synthesis or from precursors such as 1H-indole-2-carboxylic acid. nih.gov The functional groups on this compound could be manipulated to make it a suitable partner in cyclization reactions to form indole or other fused heterocyclic systems.
Mimicry and Analog Development in Organic Chemistry
In medicinal chemistry, modifying a known chemical scaffold to create analogs or mimics is a common strategy for discovering new drugs. This compound and its derivatives serve as templates for such analog development.
A clear example of this is seen in the development of phosphonic analogues of α-amino acids. Researchers have transformed α-iminophosphonates into α-aminophosphonates, which are recognized as bioisosteres of α-amino acids. mdpi.com This transformation effectively mimics a natural biological building block, potentially leading to compounds with novel biological activities. By systematically modifying the substituents on the pyrrolidine ring or altering the ester functional group of this compound, chemists can develop a series of analogs. These analogs can then be screened to identify compounds with improved properties, demonstrating the role of the parent compound as a scaffold for chemical mimicry and innovation.
Design of Proline Analogues with Modified Reactivity
The pyrrolidine ring of proline imposes significant conformational constraints on peptides, influencing their secondary structure. Further modification of the proline scaffold, for instance, by introducing substituents, can fine-tune these properties and introduce novel functionalities. This compound is a key starting material for creating such advanced proline analogues. The reactivity of the α-position to the ester is a key site for chemical modification, often through stereoselective alkylation.
The stereochemical outcome of alkylating proline esters is highly dependent on the N-protecting group, the ester group itself, and the choice of electrophile. While specific studies on the ethyl ester of N-methylproline are not extensively detailed in readily available literature, extensive research on closely related N-protected proline esters provides a clear framework for understanding its reactivity. For instance, the diastereoselective alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esters has been systematically investigated. The choice of the N-protecting group significantly influences the diastereomeric ratio of the resulting α-alkylated product.
Table 1: Diastereoselective Alkylation of N-Protected 4-Hydroxyproline Methyl Esters
| N-Protecting Group | Electrophile | Diastereomeric Ratio (2S, αS) : (2S, αR) |
|---|---|---|
| Boc | MeI | 85 : 15 |
| Boc | BnBr | 95 : 5 |
| Bz | MeI | 60 : 40 |
Data adapted from studies on related proline methyl esters.
Furthermore, a technique known as "proline editing" allows for the modification of proline residues already incorporated within a peptide sequence. nih.gov This method often starts with the incorporation of a hydroxyproline (B1673980) (Hyp) residue, which is then modified post-synthesis. nih.gov The hydroxyl group can be converted into a good leaving group, such as a sulfonate, which can then be displaced by various nucleophiles in an SN2 reaction to introduce a wide array of functionalities at the 4-position of the proline ring with high stereospecificity. nih.gov This approach grants access to proline analogues with diverse functionalities, including azides, thiols, and various carbon-based substituents, thereby modifying the reactivity and binding properties of the resulting peptide. nih.gov
Synthesis of Peptidomimetics Incorporating Pyrrolidine-2-carboxylate Units
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid pyrrolidine scaffold of proline and its analogues is a popular component in the design of peptidomimetics, as it helps to lock the peptide backbone into a specific conformation, which can be crucial for biological activity.
The incorporation of N-methylated amino acids, such as the unit derived from this compound, is a common strategy in peptidomimetic design. N-methylation prevents the formation of hydrogen bonds at the amide nitrogen, which can significantly alter the conformational preferences of the peptide backbone and increase its resistance to proteases.
The synthesis of peptidomimetics containing these units typically involves standard peptide coupling protocols. The carboxylic acid of an incoming amino acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with the secondary amine of the N-methylated proline ester.
A powerful strategy for creating diverse peptidomimetics involves the use of "customizable units" derived from hydroxyproline. acs.org These units, when incorporated into a peptide, can undergo cleavage to generate an N-alkyl chain that can be further functionalized. acs.org For example, an N-acetoxymethyl group can be reduced to the valuable N-methyl group or can react with carbon nucleophiles to introduce longer N-alkyl chains with terminal functionalities like esters, ketones, or nitriles. acs.org This approach provides a versatile route to N-alkylated peptidomimetics with tailored properties. acs.org
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent | Full Name | Byproduct |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)urea |
| HOBt | Hydroxybenzotriazole | - |
The resulting peptidomimetics containing the N-methylpyrrolidine-2-carboxylate core can exhibit unique structural features. The steric bulk of the N-methyl group can favor a cis amide bond conformation, a significant deviation from the typically preferred trans conformation in peptides, leading to distinct three-dimensional structures and biological activities.
Advanced Spectroscopic and Diffraction Based Characterization in Pyrrolidine 2 Carboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework. libretexts.orgcompoundchem.com
¹H NMR Spectroscopic Analysis of Proton Environments
Proton (¹H) NMR spectroscopy reveals information about the distinct chemical environments of hydrogen atoms within a molecule. slideshare.netmnstate.edu For Ethyl 1-methylpyrrolidine-2-carboxylate, the ¹H NMR spectrum is expected to show several distinct signals corresponding to the different sets of non-equivalent protons.
The analysis of a ¹H NMR spectrum involves examining four key features:
Number of Signals: Indicates the number of unique proton environments.
Chemical Shift (δ): The position of a signal (in ppm) reveals the electronic environment of the proton. Protons near electronegative atoms (like oxygen or nitrogen) are deshielded and appear at a higher chemical shift (downfield). libretexts.org
Integration: The area under each signal is proportional to the number of protons it represents. technologynetworks.comacdlabs.com
Splitting (Multiplicity): Caused by the influence of neighboring protons, this follows the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons. This provides information on the connectivity of atoms. acdlabs.comstudymind.co.uk
For this compound, the expected proton signals would include:
A triplet and a quartet for the ethyl ester group (-OCH₂CH₃).
A singlet for the N-methyl group (-NCH₃).
A series of multiplets for the protons on the pyrrolidine (B122466) ring at positions C3, C4, and C5.
A distinct signal, likely a multiplet, for the proton at the C2 position, which is adjacent to the chiral center.
Table 1: Expected ¹H NMR Data for this compound This table presents illustrative data based on typical chemical shift values.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-CH₃) | ~1.2 | Triplet (t) | 3H |
| Pyrrolidine Ring (-CH₂-) | ~1.7-2.2 | Multiplet (m) | 4H |
| N-Methyl (-NCH₃) | ~2.3 | Singlet (s) | 3H |
| Pyrrolidine Ring (-CH-) | ~2.9-3.2 | Multiplet (m) | 2H |
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Unlike ¹H NMR, peak integration is generally not used for quantitative analysis, but the number of signals and their chemical shifts are highly informative. libretexts.org The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (0-220 ppm), which typically results in better resolution with distinct peaks for each unique carbon atom. libretexts.orgtechnologynetworks.com
For this compound, which has 8 carbon atoms, eight distinct signals would be expected in the ¹³C NMR spectrum, assuming no accidental overlap. Key signals would include:
A signal in the downfield region (170-180 ppm) for the ester carbonyl carbon. pressbooks.pubprinceton.edu
Signals for the carbons of the pyrrolidine ring, with those directly bonded to the nitrogen atom appearing at a higher chemical shift than the others.
Signals corresponding to the N-methyl group and the two carbons of the ethyl ester group.
Table 2: Expected ¹³C NMR Data for this compound This table presents illustrative data based on typical chemical shift values.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-C H₃) | ~14 |
| Pyrrolidine Ring (C4) | ~25 |
| Pyrrolidine Ring (C3) | ~30 |
| N-Methyl (-NC H₃) | ~42 |
| Pyrrolidine Ring (C5) | ~55 |
| Ester (-OC H₂-) | ~60 |
| Pyrrolidine Ring (C2) | ~68 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide significantly more structural detail by correlating signals across two frequency axes, resolving overlaps and revealing connections between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (2-3 bonds apart). numberanalytics.comnumberanalytics.com For this compound, COSY would show cross-peaks connecting the protons of the ethyl group (CH₂ to CH₃) and adjacent protons within the pyrrolidine ring (e.g., H2 with H3, H3 with H4, etc.), confirming the sequence of atoms in these fragments. wikipedia.orgacs.org
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates proton signals with the carbon atoms they are directly attached to (one-bond C-H coupling). numberanalytics.comnumberanalytics.com An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating direct C-H bonds. libretexts.orgjove.com This experiment is invaluable for unambiguously assigning each proton signal to its corresponding carbon in the skeleton of this compound. libretexts.orgpressbooks.pub
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). numberanalytics.comceitec.cz This is crucial for connecting molecular fragments that are not directly bonded. nih.gov For instance, in this compound, HMBC could show a correlation from the N-methyl protons to carbons C2 and C5 of the ring, and from the ethyl CH₂ protons to the ester carbonyl carbon, thus piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals correlations between nuclei that are close to each other in space, regardless of bonding. libretexts.orgslideshare.net This "through-space" interaction is critical for determining stereochemistry. youtube.comlibretexts.org For a chiral molecule like this compound, NOESY can help establish the relative orientation of the substituents on the pyrrolidine ring, confirming the compound's three-dimensional structure. acdlabs.com
Mass Spectrometry (MS) and Chromatographic Methods
Mass spectrometry and chromatography are powerful analytical techniques used to determine molecular weight, confirm molecular formulas, and assess the purity of a sample.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. libretexts.org This precision allows for the determination of a compound's exact molecular formula. libretexts.org While low-resolution MS might identify two different molecules as having the same integer mass, HRMS can distinguish between them based on the slight mass differences of their constituent isotopes (e.g., ¹²C = 12.0000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org
For this compound, the molecular formula is C₈H₁₅NO₂. HRMS would be used to measure the exact mass of its molecular ion, and this experimental value would be compared to the calculated theoretical mass to unequivocally confirm the molecular formula. youtube.com
Table 3: Molecular Formula and Mass Data
| Compound Name | Molecular Formula | Nominal Mass | Monoisotopic Mass (Calculated) |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the powerful separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. uccore.orgresolvemass.ca
First, the LC component separates the target compound from any impurities, starting materials, or byproducts in the sample mixture. pacificbiolabs.com As each separated component elutes from the LC column, it is introduced into the mass spectrometer. The MS then provides the molecular weight of each component, confirming the identity of the main product and helping to identify any impurities present. nih.gov This makes LC-MS an essential tool for assessing the purity of synthesized this compound and for monitoring the progress of the chemical reaction that produces it. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups. For this compound, the key functional groups are the ester, the tertiary amine within the pyrrolidine ring, and the aliphatic C-H bonds.
The FT-IR spectrum would be characterized by several key absorption bands. The most prominent feature would be the strong, sharp peak corresponding to the ester carbonyl (C=O) stretching vibration. The C-O stretching vibrations of the ester group would also be present. The C-N stretching of the tertiary amine and the various C-H stretching and bending vibrations of the ethyl, methyl, and pyrrolidine ring methylene (B1212753) groups would appear in their respective characteristic regions.
Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium-Strong |
| 1750-1735 | C=O Stretch | Ester | Strong |
| 1250-1150 | C-O Stretch | Ester (O-C-C) | Strong |
| 1150-1050 | C-N Stretch | Tertiary Amine | Medium-Weak |
| 1470-1430 | C-H Bend | Methylene (CH₂) Scissoring | Medium |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds with large dipole moment changes during vibration (like C=O), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, such as C-C and C-N bonds within the ring structure. rsc.org
In the Raman spectrum of this compound, the stretching vibrations of the pyrrolidine ring's carbon-carbon and carbon-nitrogen bonds would be clearly visible. The symmetric C-H stretching vibrations of the alkyl groups would also produce strong signals. Although the ester carbonyl (C=O) stretch is also Raman active, it is typically weaker than in the IR spectrum. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule. nih.gov
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |
| 1750-1735 | C=O Stretch | Ester | Weak-Medium |
| 1460-1440 | C-H Bend | Methylene (CH₂) Scissoring | Medium |
| 1100-800 | C-C & C-N Stretch | Pyrrolidine Ring Skeleton | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com It provides unequivocal proof of molecular connectivity, conformation, and, for chiral molecules, the absolute configuration.
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.
The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com For a chiral compound like this compound that is resolved into a single enantiomer, it is expected to crystallize in a chiral space group (one lacking inversion centers or mirror planes). mdpi.com The analysis provides the absolute structure, typically confirmed by the Flack parameter, which definitively assigns the (R) or (S) configuration at the stereocenter.
Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Pyrrolidine Derivative
Note: The following data is for a related substituted pyrrolidine compound and serves to illustrate the type of information obtained from a single-crystal X-ray analysis, as specific data for this compound is not publicly available. mdpi.comresearchgate.net
| Parameter | Illustrative Value |
| Chemical Formula | C₁₉H₁₈ClNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125(3) |
| b (Å) | 15.432(5) |
| c (Å) | 11.876(4) |
| α (°) | 90 |
| β (°) | 109.54(3) |
| γ (°) | 90 |
| Volume (ų) | 1746.1(9) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.345 |
| Final R-factor (R₁) | 0.045 |
The solved crystal structure allows for a detailed examination of both intramolecular (bond lengths, bond angles, torsion angles) and intermolecular interactions that dictate the crystal packing. mdpi.com For this compound, which lacks strong hydrogen bond donors like N-H or O-H, the dominant intermolecular forces holding the molecules together in the crystal lattice would be van der Waals forces and weak C-H···O hydrogen bonds. nih.gov
The ester carbonyl oxygen is a potential hydrogen bond acceptor. The analysis would involve identifying short contacts between this oxygen atom and hydrogen atoms on neighboring molecules, particularly those on the pyrrolidine ring or the ethyl and methyl groups. The geometry of these interactions (distance and angle) would be analyzed to confirm their nature as weak hydrogen bonds, which collectively contribute to the stability of the crystal structure.
Table 5: Potential Intermolecular Interactions for this compound in the Solid State
| Interaction Type | Donor (D) | Acceptor (A) | Description |
| Weak Hydrogen Bond | C-H (Pyrrolidine Ring) | O=C (Ester) | Interactions between a proton on the pyrrolidine ring and the carbonyl oxygen of a neighboring molecule. |
| Weak Hydrogen Bond | C-H (Ethyl/Methyl Group) | O=C (Ester) | Interactions involving the alkyl groups and the carbonyl oxygen of an adjacent molecule. |
| van der Waals Forces | All atoms | All atoms | Non-specific attractive forces that contribute significantly to the overall crystal packing and stability. |
Theoretical and Computational Chemistry Studies on Ethyl 1 Methylpyrrolidine 2 Carboxylate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.
Geometry Optimization and Electronic Structure Analysis
In a hypothetical DFT study of Ethyl 1-methylpyrrolidine-2-carboxylate, the first step would be to perform a geometry optimization. This process involves finding the three-dimensional arrangement of the atoms that corresponds to the lowest energy state of the molecule. Functionals such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed for such calculations. nih.gov The optimization would yield key structural parameters.
The electronic structure analysis would follow, providing insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals and the generation of an electron density map, which helps in understanding the molecule's chemical bonds and regions of high or low electron density.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | C-N (ring) | ~1.47 Å |
| Bond Angle | O=C-O | ~124° |
| Dihedral Angle | C-N-C-C (ring) | Varies (puckered conformer) |
Note: These values are illustrative and based on general values for similar functional groups.
Prediction of Reactivity Descriptors (e.g., HOMO, LUMO, Fukui Functions)
From the optimized geometry, key reactivity descriptors can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.
Fukui functions are another set of descriptors derived from DFT that identify the most electrophilic and nucleophilic sites within a molecule. These functions help in predicting where a molecule is most likely to undergo an electrophilic or nucleophilic attack.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | 1.2 | Electron-accepting ability |
| HOMO-LUMO Gap | 7.7 | High kinetic stability |
Note: These values are for illustrative purposes only.
Mechanistic Pathways Elucidation through Transition State Calculations
DFT can be used to model chemical reactions involving this compound, such as its synthesis or hydrolysis. By calculating the energies of reactants, products, and potential transition states, a reaction energy profile can be constructed. Transition state calculations involve locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state is used to determine the activation energy of the reaction, providing critical insights into the reaction kinetics and the feasibility of a proposed mechanistic pathway.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics and intermolecular interactions of a molecule in a specific environment.
Investigation of Intermolecular Interactions with Solvents or Reagents
MD simulations are particularly useful for studying how this compound interacts with its surroundings. By simulating the molecule in a box of solvent molecules, one can analyze the formation and lifetime of hydrogen bonds between the ester's carbonyl oxygen and solvent protons, or other non-covalent interactions. This provides a microscopic view of solvation and how the solvent structure is organized around the solute molecule. Similarly, simulations can model the approach of a reactant, offering insights into the pre-reaction complex and the role of the solvent in mediating the interaction.
Quantum Chemical Approaches to Reaction Kinetics and Stability
Quantum chemical calculations serve as powerful tools for elucidating the intricacies of chemical reactions and molecular stability. By employing computational models, researchers can investigate molecular properties and behaviors that may be difficult to observe experimentally. In the context of substituted pyrrolidines, these methods have been applied to understand various aspects of their chemical nature.
Energetic Profiling of Reaction Pathways
The energetic profiling of reaction pathways is a key application of quantum chemistry, allowing for the determination of activation energies and the identification of transition states and intermediates. This information is vital for understanding reaction mechanisms and predicting reaction rates.
Currently, there is a lack of specific published data on the energetic profiling of reaction pathways for this compound. Research in related areas, such as the study of proline mimetics, has involved calculations of the free energy of activation (ΔG‡) for processes like cis/trans isomerization around amide bonds acs.org. For example, in a study on an N-acetylated indoline-2-carboxylic acid methyl ester, a proline analogue, the activation barriers for isomerization were estimated to be in the range of 15.7 to 16.4 kcal/mol acs.org. These types of calculations provide insight into the energy required for conformational changes, which is a fundamental aspect of reaction kinetics.
Comparative Stability Studies of Isomeric Forms
Detailed comparative stability studies for the isomeric forms of this compound have not been specifically reported in the surveyed literature. However, computational studies on related proline derivatives have demonstrated the ability of these methods to determine the most stable conformers. For instance, in studies of N-acetylated proline-OMe, a combination of steric and hyperconjugative effects were found to govern the conformational equilibrium acs.org. By calculating the relative energies of different conformations, researchers can predict the most populated states of a molecule under given conditions. For example, in a study of a proline mimetic, the cis-cis conformer of a dimer was found to be the most stable, which was in good agreement with experimental data acs.org.
Enzymatic Transformations and Biocatalytic Applications in Pyrrolidine 2 Carboxylate Synthesis and Derivatization
Hydrolase-Mediated Transformations
Hydrolases, particularly lipases and esterases, are versatile biocatalysts in organic synthesis due to their broad substrate tolerance, high selectivity, and stability in organic solvents. monash.edunih.gov Their primary physiological role is the hydrolysis of ester bonds, but this reactivity can be harnessed for both the synthesis and breakdown of esters like Ethyl 1-methylpyrrolidine-2-carboxylate. monash.edunih.gov
Lipases and esterases are widely employed for the catalysis of reactions involving esters. monash.edu They catalyze the hydrolytic cleavage of ester bonds, a reaction that is fundamental in both biological systems and industrial applications. nih.gov For a substrate such as this compound, an esterase or lipase (B570770) would catalyze its hydrolysis to yield 1-methylpyrrolidine-2-carboxylic acid and ethanol (B145695). The hydrolysis of esters can be catalyzed by either an acid or a base, with enzymatic catalysis offering the benefit of high chemoselectivity and mild reaction conditions. nih.govlibretexts.org
These enzymes are effective for hydrolyzing a wide range of esters, from water-soluble variants with short-chain fatty acids to water-insoluble triglycerides. monash.edu The catalytic activity of different lipases on various ester substrates can be systematically evaluated to optimize reaction conditions such as temperature, pH, and solvent system to achieve desired outcomes, like selective monohydrolysis in di-esters. nih.gov
Table 1: Representative Lipases and Their Applications in Ester Transformations
| Enzyme | Source Organism | Typical Application | Reference |
|---|---|---|---|
| Candida rugosa lipase (CRL) | Fungus | Chemoselective ester hydrolysis | nih.gov |
| Mucor miehei lipase (MML) | Fungus | Selective ester hydrolysis | nih.gov |
| Pseudomonas fluorescens lipase (PFL) | Bacterium | Selective ester hydrolysis | nih.gov |
| PHA synthases (PhaCs) | Various Bacteria | Synthesis of bio-polyesters | nih.gov |
The hydrolytic action of lipases and esterases is reversible. libretexts.org By controlling the reaction conditions, specifically by minimizing the water content in the reaction medium, these enzymes can be used to synthesize esters from an alcohol and a carboxylic acid—a process known as esterification. umn.edu This reversibility allows for the enzymatic synthesis of pyrrolidine (B122466) esters like this compound from 1-methylpyrrolidine-2-carboxylic acid and ethanol. This process is the reverse of hydrolysis and is an equilibrium-limited reaction. libretexts.org
Similarly, proteases can catalyze the formation of amide bonds, which are structurally related to the ester bonds in pyrrolidine-2-carboxylates. The synthesis of peptides from amino acids is a classic example. However, the hydrolysis of amides is generally considered not conveniently reversible under typical acidic conditions. youtube.commasterorganicchemistry.com This is because the amine product formed during hydrolysis is protonated in the acidic medium, rendering it non-nucleophilic and thus unable to participate effectively in the reverse reaction. youtube.com While amide synthesis is feasible, it often requires different strategies than simply reversing hydrolysis, such as using activated carboxylic acid derivatives or specific coupling agents.
Chemo-Enzymatic Cascade Processes
Chemo-enzymatic cascades combine the advantages of chemical catalysts (high productivity, broad reaction scope) with the high selectivity and mild operating conditions of biocatalysts. mdpi.comrsc.org This integrated approach is a powerful strategy for the efficient, multistep synthesis of complex molecules, including those with a pyrrolidine core. paradisiresearch.com
The synthesis of pyrrolidine-containing drugs and their precursors often involves multiple steps. mdpi.com Integrating enzymatic reactions into these synthetic routes can introduce chirality and functional groups with high precision. mdpi.com For instance, a chemo-enzymatic cascade could begin with a chemical reaction to construct a precursor molecule, followed by an enzymatic step to introduce a stereocenter, and then further chemical modifications to complete the synthesis of the target pyrrolidine derivative. rsc.org
An example of such a process is the synthesis of chiral alcohols, where a chemical catalyst is used to form a prochiral ketone, which is then asymmetrically reduced by an alcohol dehydrogenase to yield a specific stereoisomer of the alcohol. rsc.org This principle can be applied to the synthesis of functionalized pyrrolidines, where an enzymatic reduction or transamination step could define the stereochemistry of a key intermediate. The use of flow chemistry, where reactants pass through sequential reactors containing different catalysts, is an effective way to compartmentalize and optimize each step of a chemo-enzymatic cascade. paradisiresearch.com
Table 2: Illustrative Chemo-Enzymatic Cascade for a Chiral Product
| Step | Reaction Type | Catalyst Type | Purpose | Reference |
|---|---|---|---|---|
| 1 | Prochiral Ketone Formation | Chemical Catalyst | Builds the molecular backbone | rsc.org |
| 2 | Asymmetric Reduction | Enzyme (e.g., ADH) | Creates a specific stereocenter | rsc.org |
| 3 | Further Functionalization | Chemical Catalyst | Completes the synthesis of the final molecule | rsc.org |
Enzymes are inherently chiral and can differentiate between enantiomers or the prochiral faces of a substrate molecule, making them ideal for stereoselective modifications. The stereoselective synthesis of pyrrolidine derivatives is of great interest for drug development. mdpi.com This can be achieved by either building the pyrrolidine ring from acyclic precursors using enzymatic steps or by modifying a pre-existing pyrrolidine ring. mdpi.com
For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can produce functionalized pyrrolidines with excellent diastereoselectivity. nih.gov In a biocatalytic approach, enzymes like reductases or transaminases can perform similar transformations with high stereocontrol. An enzyme could selectively reduce a double bond within a pyrroline (B1223166) ring or modify a substituent on the pyrrolidine ring, such as the stereoselective hydrolysis of one of two ester groups in a meso-dipyrrolidine derivative, to yield a chiral product.
Enzyme Mechanism Studies Involving Pyrrolidine-2-carboxylate Substrates
Understanding the mechanism by which enzymes interact with and transform their substrates is crucial for their effective application. For substrates containing the pyrrolidine-2-carboxylate core, several enzymes have been studied.
One relevant class of enzymes is the pyrroline-2-carboxylate reductases (EC 1.5.1.1). wikipedia.org These are oxidoreductases that catalyze the reversible reaction between L-proline and 1-pyrroline-2-carboxylate. wikipedia.org The enzyme uses NAD(P)+ as a cofactor to oxidize L-proline at the 2-position, forming the imine 1-pyrroline-2-carboxylate. wikipedia.org The mechanism involves the transfer of a hydride ion from proline to NAD(P)+. This enzyme is a key player in proline metabolism. wikipedia.org
Another relevant enzyme is pyrrolidone carboxyl peptidase (PCP or PYRase, EC 3.4.19.3), an exopeptidase that hydrolytically removes a pyroglutamyl (5-oxoprolyl) residue from the N-terminus of peptides and proteins. nih.gov The substrate, pyroglutamic acid, is a lactam, or cyclic amide, derived from glutamic acid, and is structurally related to the pyrrolidine ring. Type I PYRases are typically soluble enzymes whose mechanism involves a catalytic triad, similar to serine proteases, to effect the cleavage of the amide bond. nih.govresearchgate.net Studying these enzymes provides insight into how the pyrrolidine ring and its derivatives are recognized and processed in a biological context. nih.gov
Emerging Research Directions and Interdisciplinary Perspectives
Integration in Advanced Materials Science Research
The unique structural features of Ethyl 1-methylpyrrolidine-2-carboxylate, combining a chiral pyrrolidine (B122466) ring with a reactive ethyl carboxylate group, make it a promising candidate for the development of novel materials with tailored properties.
Polymer Chemistry and Pyrrolidine-Based Monomers
The incorporation of pyrrolidine moieties into polymer backbones can impart a range of desirable properties, including altered solubility, thermal stability, and the introduction of chiral environments. While the direct polymerization of this compound has not been extensively reported, its structure suggests its potential as a precursor to novel pyrrolidine-based monomers. dur.ac.uk The development of polymers containing the pyrrolidone functional group, a close structural relative, has demonstrated the value of this heterocyclic system in creating materials with wide-ranging applications due to their aqueous and organic solvent solubility, high complexation ability, and biocompatibility. dur.ac.uk
The synthesis of monomers derived from this compound could proceed through various chemical modifications. For instance, the ethyl ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acryloyl or styrenyl monomer. Alternatively, the pyrrolidine ring itself can be functionalized to introduce a polymerizable group. These monomers could then be subjected to controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with controlled molecular weights and architectures. rloginconsulting.com The resulting polymers, bearing chiral pyrrolidine units, could find applications in areas such as chiral chromatography, asymmetric catalysis, and biomedical devices.
Table 1: Potential Pyrrolidine-Based Monomers Derived from this compound and Their Polymerization Potential
| Monomer Structure | Potential Polymerization Method | Potential Polymer Properties |
| N-acryloyl-1-methylpyrrolidine-2-carboxylic acid | Free-radical polymerization, RAFT | Water-soluble, chiral stationary phase |
| Vinylbenzyl ether of 1-methyl-2-(hydroxymethyl)pyrrolidine | Free-radical polymerization, ROMP | Thermally stable, chiral support |
| Methacrylate ester of 1-methyl-2-(hydroxymethyl)pyrrolidine | Free-radical polymerization, ATRP | Biocompatible, drug delivery vehicle |
Metal-Organic Frameworks (MOFs) Applications with Pyrrolidine Derivatives
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, shape, and chemical environment makes them highly attractive for applications in gas storage, separation, and catalysis. The incorporation of functionalized organic linkers is a key strategy for tailoring the properties of MOFs. rsc.org
This compound, and its derivatives, can be envisioned as valuable components in the design of novel MOF linkers. The carboxylate functionality, after hydrolysis of the ethyl ester, can coordinate with metal centers to form the framework structure. cd-bioparticles.net The pyrrolidine ring, with its inherent chirality and potential for further functionalization, can project into the pores of the MOF, creating a chiral environment. nih.gov This could lead to the development of MOFs capable of enantioselective separations or asymmetric catalysis.
Research has shown that functional groups on the organic linkers can significantly influence the properties of MOFs. For example, the introduction of ethyl carboxylate groups into phosphinate-based MOFs has been demonstrated. nih.govacs.org While these specific MOFs were synthesized with linkers containing the ethyl carboxylate group, it highlights the compatibility of this functional group within MOF structures. nih.govacs.org Furthermore, the use of pyridine-functionalized ligands, which, like the nitrogen in the pyrrolidine ring, can act as coordination sites, has been explored in the synthesis of oligo-MOFs. nih.gov
Table 2: Potential Applications of Pyrrolidine-Functionalized MOFs
| Application Area | Role of Pyrrolidine Moiety | Example of a Relevant MOF System |
| Enantioselective Separation | Chiral recognition sites within the pores | Chiral MOFs based on amino acid linkers |
| Asymmetric Catalysis | Immobilized chiral catalytic sites | MOFs with catalytically active metal centers and chiral linkers |
| Gas Storage and Separation | Modified pore chemistry for selective gas adsorption | UiO-66 functionalized with various organic groups rsc.org |
Innovations in Synthetic Methodology Development
The efficient and selective synthesis of complex molecules is a cornerstone of modern organic chemistry. Emerging synthetic strategies are increasingly focused on improving atom economy, reducing waste, and enabling the construction of intricate molecular architectures in fewer steps.
Development of Cascade and Domino Reactions
Cascade and domino reactions, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov The development of such reactions for the synthesis of functionalized pyrrolidines is an active area of research. rsc.orgnih.gov
While specific cascade reactions involving this compound are not yet prevalent in the literature, its structure lends itself to participation in such transformations. For example, the pyrrolidine nitrogen could act as a nucleophile to initiate a cascade sequence, while the ester group could be involved in subsequent cyclization or rearrangement steps. Domino reactions starting from 2-aryl-pyrrolidines have been developed to synthesize complex heterocyclic systems, demonstrating the utility of the pyrrolidine scaffold in these advanced synthetic methods. nih.govrsc.org A cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines has been shown to be highly stereoselective. rsc.org
Flow Chemistry and Continuous Processing for Pyrrolidine Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits, including enhanced safety, improved reaction control, and easier scalability. uc.pt This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates.
The synthesis of chiral amines and related heterocyclic compounds using continuous flow methods is a rapidly developing field. nih.govrsc.org The application of flow chemistry to the synthesis of pyrrolidine derivatives, including those with ester functionalities, holds great promise for improving the efficiency and sustainability of their production. For instance, the continuous flow synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor has been demonstrated, a technology that could potentially be adapted for the carboxylation of pyrrolidine precursors. durham.ac.uk Furthermore, the development of telescoped continuous flow processes for the synthesis of heterocyclic building blocks highlights the potential for multi-step syntheses to be performed in an integrated and automated fashion. rsc.org
Table 3: Comparison of Batch vs. Flow Synthesis for Pyrrolidine Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Less precise, potential for temperature and concentration gradients | Precise control over temperature, pressure, and reaction time |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes and better heat dissipation |
| Scalability | Often challenging, requires larger reactors and significant process redevelopment | Readily scalable by running the system for longer or by numbering-up (parallelization) |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
Future Trajectories in Chiral Compound Research
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric catalysis. nih.gov The demand for enantiomerically pure compounds continues to drive innovation in synthetic methods that can deliver molecules with precise stereochemical control.
The future of chiral compound research involving pyrrolidines will likely focus on several key areas. The development of novel organocatalysts based on the pyrrolidine framework remains a vibrant field of investigation. mdpi.comnih.gov These catalysts, which are often derived from natural amino acids like proline, offer a green and sustainable alternative to metal-based catalysts. mdpi.comnih.gov The synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines is of particular importance as these structures are privileged ligands in both metal and organocatalysis. acs.org
Furthermore, the integration of biocatalysis, using enzymes to perform stereoselective transformations, is becoming an increasingly powerful tool for the synthesis of chiral amines and their derivatives. bohrium.comrsc.org Engineered enzymes can offer exquisite selectivity and operate under mild, environmentally friendly conditions. The combination of chemo- and biocatalytic methods in cascade or flow processes represents a particularly exciting frontier in the synthesis of complex chiral molecules. acs.org The development of catalyst-tuned regio- and enantioselective methods for the synthesis of alkylated pyrrolidines further expands the toolbox for creating diverse and enantioenriched pyrrolidine structures. acs.org As our understanding of reaction mechanisms and catalyst design deepens, we can expect the development of even more sophisticated and efficient methods for the asymmetric synthesis of pyrrolidine-containing compounds, with this compound and its derivatives playing a valuable role as chiral building blocks and synthetic intermediates.
Expansion of Chiral Pool Strategies
The principle of "chiral pool synthesis" involves utilizing readily available, inexpensive, and enantiomerically pure compounds from natural sources as starting materials for the synthesis of complex chiral molecules. Along with carbohydrates and amino acids, a variety of small chiral terpenes form what is known as the "chiral pool" nih.gov. Proline and its derivatives, such as 4-hydroxyproline, are key constituents of this pool and serve as foundational building blocks for creating more complex pyrrolidine-containing structures. nih.govmdpi.com The inherent stereochemistry of these natural precursors provides a strategic advantage, allowing chemists to bypass the often challenging and costly steps of creating chirality from achiral molecules.
This compound, and closely related pyrrolidine structures, are frequently synthesized using precursors derived from this chiral pool. The existing stereocenter(s) in the starting material, such as the C2 stereocenter in proline, can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. This strategy is fundamental to producing optically pure compounds with a high degree of stereochemical control. nih.gov For instance, the functionalization of an optically pure pyrrolidine fragment derived from proline is a common and effective method for synthesizing intermediates of many drugs. mdpi.com
Research is actively expanding the utility of the chiral pool by developing novel synthetic routes that modify these natural scaffolds in innovative ways. This includes multi-step sequences that transform simple starting materials like N-triisopropylsilylpyrrole, through key steps like addition to a chiral nitrone and subsequent reductive hydrogenation, to achieve optically active substituted pyroglutamic acids. researchgate.net The economic and practical advantages are significant, as these methods often lead to efficient and scalable syntheses of valuable chiral compounds. mdpi.com
The following table illustrates common chiral precursors used in the synthesis of substituted pyrrolidines.
| Chiral Precursor | Natural Source Category | Common Application in Pyrrolidine Synthesis |
| (S)-Proline | Amino Acid | Direct functionalization or as a starting point for multi-step syntheses. |
| (2S, 4R)-4-Hydroxyproline | Amino Acid | Introduction of additional functionality and stereocenters. |
| (-)-Citronellol | Terpene | Used as a building block in the total synthesis of complex natural products containing cyclic fragments. nih.gov |
Advanced Stereocontrol Techniques
Beyond leveraging the innate chirality of starting materials, advanced stereocontrol techniques are crucial for synthesizing complex pyrrolidine derivatives with multiple stereocenters. These methods focus on controlling the three-dimensional arrangement of atoms during a chemical reaction to selectively form one stereoisomer over others. For this compound and related compounds, these techniques are essential for creating specific diastereomers and enantiomers required for biological activity.
Catalytic Asymmetric Reactions: One of the most powerful strategies is catalytic asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product.
1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This reaction can create up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org The choice of a metal catalyst, such as Copper(I) or Silver(I), can even determine whether the exo or endo product is formed with high stereoselectivity. mappingignorance.org
Hydrogenation: The heterogeneous catalytic hydrogenation of substituted pyrrole systems can produce functionalized pyrrolidines with excellent diastereoselectivity. researchgate.netacs.org For example, the rhodium-catalyzed hydrogenation of a pyrrole with a chiral substituent can lead to the formation of up to four new stereocenters in a single, highly diastereoselective step. acs.org
Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can act as catalysts themselves. unibo.itnih.gov These organocatalysts can facilitate reactions like asymmetric Michael additions and aldol (B89426) reactions to produce highly functionalized chiral pyrrolidines with excellent enantioselectivities. researchgate.net Diarylprolinol silyl (B83357) ethers, for instance, are powerful organocatalysts for the asymmetric functionalization of aldehydes. nih.gov
Substrate and Reagent Control: In these approaches, the stereochemical outcome is controlled by either the substrate itself or by chiral reagents and auxiliaries.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, Oppolzer's chiral sultam can be used to direct asymmetric 1,3-dipolar cycloadditions in the synthesis of 3,4-syn substituted pyrrolidine moieties. acs.org Similarly, a tert-butylsulfinamide chiral auxiliary can be employed in the asymmetric synthesis of chiral pyrrolidines that possess an all-carbon quaternary stereocenter. organic-chemistry.org
Diastereoselective Reduction: When a molecule already contains a stereocenter, new stereocenters can be introduced with high selectivity. The reduction of highly substituted pyrrole systems can be directed by an existing stereocenter, which is initially formed by the reduction of a C=X bond, to guide the subsequent hydrogenation of the pyrrole ring. researchgate.netacs.org
The table below summarizes key findings from recent research on stereocontrol in pyrrolidine synthesis.
| Stereocontrol Technique | Key Feature | Example Application | Achieved Selectivity |
| Catalytic Hydrogenation | Use of a heterogeneous catalyst (e.g., Rh/Al2O3) to reduce substituted pyrroles. | Formation of a pyrrolidine derivative with four stereocenters from a pyrrole with an α-ketoester substituent. acs.org | A single diastereomer was produced. acs.org |
| Gold-Catalyzed Tandem Reaction | Alkyne hydroamination/iminium ion formation/allylation sequence. | Synthesis of pyrrolidine derivatives with a tetrasubstituted carbon stereocenter. acs.org | Up to >95:5 diastereomeric ratio (dr). acs.org |
| Asymmetric 1,3-Dipolar Cycloaddition | Use of a chiral catalyst (e.g., Cu(I) or Ag(I)) with azomethine ylides. | Access to highly enantiomerically enriched 4-aryl proline derivatives. mappingignorance.org | High stereoselectivity for either exo or endo products. mappingignorance.org |
| Organocatalysis | A bifunctional squaramide catalyzes an aza-Michael/Michael cascade reaction. | Synthesis of highly functionalized chiral trisubstituted pyrrolidines. researchgate.net | Up to 91:9 dr and >99% enantiomeric excess (ee). researchgate.net |
| Chiral Auxiliary | Oppolzer's chiral sultam directs a 1,3-dipolar cycloaddition. | Enantioselective synthesis of a key chiral pyrrolidine fragment. acs.org | Up to 98:2 enantiomeric ratio (er). acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-methylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alcoholysis of 2-pyrrolyl trichloromethyl ketone derivatives, avoiding moisture-sensitive organometallic reagents. Ethanol is commonly used to yield the ester, but alternative alcohols can modify the ester group. Reaction optimization involves controlling temperature (typically 0–25°C) and using anhydrous conditions to prevent hydrolysis. Evidence from similar pyrrole-2-carboxylate syntheses shows yields ranging from 40% to 72%, depending on substituents and purification methods (e.g., alumina chromatography to remove colored by-products) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm substituent positions and stereochemistry (e.g., methyl group at position 1, ethyl ester at position 2). Peaks for pyrrolidine protons typically appear between δ 1.2–3.5 ppm, with ester carbonyl signals near δ 4.1–4.3 ppm .
- ESI-MS : To verify molecular ion peaks ([M+1] or [M-1]) and fragmentation patterns .
- LCMS/HPLC : For assessing purity (>95% in drug intermediate applications) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel or alumina) is standard for removing polar by-products. For large-scale syntheses, distillation under reduced pressure may be employed. Post-purification, recrystallization in solvents like hexane/ethyl acetate improves crystallinity. Safety protocols, including glovebox use for air-sensitive intermediates, are critical to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for pyrrolidine derivatives, such as unexpected coupling patterns in NMR?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine) or impurities. Strategies include:
- High-Field NMR (≥400 MHz) : Resolves overlapping signals and identifies diastereotopic protons .
- X-ray Crystallography : Provides definitive structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for chiral centers .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry .
Q. What strategies mitigate racemization during functionalization of this compound?
- Methodological Answer : Racemization risks increase during nucleophilic substitutions or ester hydrolysis. Mitigation approaches:
- Low-Temperature Reactions : Conduct acylations or alkylations at 0–5°C to preserve stereochemistry .
- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates .
- Enzymatic Catalysis : Lipases or esterases can enantioselectively hydrolyze esters without racemization .
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer : The compound serves as a scaffold for introducing substituents at the pyrrolidine nitrogen or ester group. Examples:
- Analog Synthesis : Replace the ethyl ester with methyl or benzyl groups to study steric effects .
- Bioisosteric Replacements : Substitute the pyrrolidine ring with piperidine or morpholine to modulate bioavailability .
- Pharmacophore Mapping : Couple the carboxylate with aromatic moieties (e.g., isoquinoline) to enhance target binding, as seen in anticancer analogs .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental LogP values for pyrrolidine derivatives?
- Methodological Answer : Discrepancies often stem from solvent effects or inaccurate fragmentation in computational models. Solutions:
- Experimental LogP : Measure via shake-flask method (octanol/water partition) .
- QSAR Models : Use software like MarvinSuite or ACD/Labs with correction factors for nitrogen-containing heterocycles .
- Cross-Validation : Compare with structurally similar compounds (e.g., Ethyl 4-aminopyrrole-2-carboxylate) to identify outliers .
Safety and Ethical Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl gas during acylations) .
- Waste Disposal : Segregate halogenated waste (e.g., trichloroacetyl chloride by-products) for professional treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
